TP-16

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

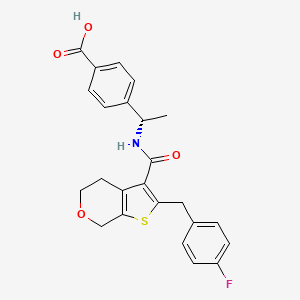

C24H22FNO4S |

|---|---|

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C24H22FNO4S/c1-14(16-4-6-17(7-5-16)24(28)29)26-23(27)22-19-10-11-30-13-21(19)31-20(22)12-15-2-8-18(25)9-3-15/h2-9,14H,10-13H2,1H3,(H,26,27)(H,28,29)/t14-/m0/s1 |

InChI-Schlüssel |

TVZKMOZWGZUOHV-AWEZNQCLSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(SC3=C2CCOC3)CC4=CC=C(C=C4)F |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(SC3=C2CCOC3)CC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: TP-16, a Novel and Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-16 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and in vitro/in vivo evaluation are presented, along with a summary of its key quantitative parameters. This compound has emerged as a significant research tool for investigating the role of the PGE2-EP4 signaling pathway in various pathological processes, particularly in the tumor microenvironment of colorectal cancer.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a complex aromatic structure. Its systematic name and key identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H22FNO4S | [2][3] |

| Molecular Weight | 439.50 g/mol | [2][3] |

| CAS Number | 2332972-26-4 | [2][3] |

| Appearance | Crystalline solid | [4] |

| Purity | >98% | [4] |

| Solubility | DMSO: 30 mg/mL | [4] |

| DMF: 30 mg/mL | [4] | |

| DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [4] | |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2). The EP4 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits downstream signaling pathways.

The primary signaling pathway initiated by EP4 receptor activation involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). EP4 can also couple to other pathways, such as the PI3K-Akt pathway. In the context of the tumor microenvironment, PGE2-EP4 signaling promotes the differentiation of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), thereby hindering anti-tumor immunity. This compound effectively blocks these immunosuppressive functions.

Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Biological Activity

This compound exhibits potent and selective antagonist activity against the EP4 receptor.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 2.1 nM | - | - | [1] |

Experimental Protocols

Synthesis of this compound

A detailed, scalable synthesis protocol for a potent and selective prostaglandin EP4 antagonist has been described, which involves a seven-step sequence and features the use of two consecutive iron-catalyzed Friedel-Crafts substitutions.[5] While the specific synthesis of this compound is detailed in the primary literature, a generalizable multi-step synthesis for similar EP4 antagonists is outlined below.

Caption: General workflow for the synthesis of this compound and related EP4 antagonists.

Detailed Steps: The specific reagents, reaction conditions, and purification methods are proprietary and detailed in the primary research publication by Lu W, et al. (2020). A general outline is as follows:

-

Friedel-Crafts Acylation: Reaction of a substituted aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst (e.g., iron(III) chloride) to form a ketone intermediate.

-

Second Friedel-Crafts Reaction: Further elaboration of the ketone intermediate via another Friedel-Crafts reaction to introduce additional structural complexity.

-

Cyclization: Intramolecular reaction to form a key heterocyclic ring system present in the this compound scaffold.

-

Amide Coupling: Coupling of the heterocyclic intermediate with a substituted benzoic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Saponification: Hydrolysis of an ester group to the final carboxylic acid of this compound.

In Vitro cAMP Functional Assay

This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Phosphate-buffered saline (PBS).

-

Cell dissociation solution (e.g., Trypsin-EDTA).

-

Stimulation buffer.

-

Prostaglandin E2 (PGE2).

-

This compound.

-

cAMP assay kit (e.g., HTRF-based).

Protocol:

-

Cell Culture: Culture HEK293-EP4 cells in T175 flasks until they reach approximately 80% confluency.

-

Cell Preparation:

-

Wash cells with PBS.

-

Detach cells using a cell dissociation solution.

-

Resuspend cells in PBS and centrifuge at 340 x g for 3 minutes.

-

Discard the supernatant and resuspend the cell pellet in stimulation buffer.

-

Determine cell concentration and viability.

-

Dilute the cells to the desired concentration in stimulation buffer.[6]

-

-

Assay Procedure:

-

Dispense the cell suspension into a 96-well assay plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Colorectal Cancer Mouse Model

This protocol describes the establishment of an orthotopic mouse model of colorectal cancer to evaluate the in vivo efficacy of this compound.

Materials:

-

6-8 week old BALB/c nude mice.

-

Colorectal cancer cell line (e.g., CT26 or HCT116) expressing luciferase.

-

Cell culture medium and reagents.

-

Matrigel.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

This compound formulation for oral administration.

-

Bioluminescence imaging system.

Protocol:

-

Cell Preparation:

-

Culture colorectal cancer cells to the logarithmic growth phase.

-

Harvest and resuspend the cells in a 1:1 mixture of culture medium and Matrigel on ice.[7]

-

-

Orthotopic Implantation:

-

Anesthetize the mouse using isoflurane.

-

Make a small abdominal incision to expose the cecum.

-

Inject the cell suspension (e.g., 5 x 10^5 cells in 50 µL) into the subserosal layer of the cecum.[8]

-

Close the peritoneum and skin with sutures.

-

-

Drug Administration:

-

Allow the tumors to establish for a specified period (e.g., 7-10 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth and metastasis by bioluminescence imaging at regular intervals.

-

Measure primary tumor volume using calipers if palpable.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues (e.g., liver, lymph nodes).

-

Perform histological and immunohistochemical analysis to assess tumor pathology and immune cell infiltration.

-

Conclusion

This compound is a valuable research tool for elucidating the role of the EP4 receptor in health and disease. Its high potency and selectivity make it a suitable candidate for in-depth preclinical investigations, particularly in the fields of oncology and immunology. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the PGE2-EP4 signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Scalable synthesis of a prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse model of colorectal cancer: orthotopic co-implantation of tumor and stroma cells in cecum and rectum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Targets of TP-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-16 is a novel and potent small molecule antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). With a high degree of selectivity, this compound has emerged as a promising therapeutic candidate, particularly in the field of immuno-oncology. By targeting the EP4 receptor, this compound effectively modulates the tumor microenvironment, reprogramming immunosuppressive myeloid cells and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and underlying mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in cancer progression by promoting cell proliferation, migration, invasion, and immunosuppression.[1] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP4 receptor, in particular, is frequently upregulated in various cancers and is a critical mediator of PGE2-induced immunosuppression within the tumor microenvironment.[1][2] this compound has been identified as a selective antagonist of the EP4 receptor, demonstrating potent anti-tumor activity in preclinical models.[3] This document serves as a technical resource for researchers and drug developers interested in the preclinical profile of this compound.

Biological Activity and Molecular Target

The primary molecular target of this compound is the prostaglandin E2 receptor 4 (EP4) . This compound is a selective antagonist, meaning it binds to the EP4 receptor and blocks the downstream signaling initiated by its natural ligand, PGE2.

Quantitative Data

The biological activity of this compound has been characterized by its potent inhibitory effect on EP4 receptor signaling.

| Parameter | Value | Description | Reference |

| IC50 | 2.1 nM | The half-maximal inhibitory concentration of this compound against the EP4 receptor in a functional assay. | [4] |

In Vivo Efficacy in Preclinical Cancer Models

This compound has demonstrated significant anti-tumor efficacy in murine syngeneic tumor models, primarily by modulating the immune landscape within the tumor.

Quantitative In Vivo Efficacy Data

| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| CT26 Colon Cancer (BALB/c mice) | This compound | 37.5 mg/kg, p.o. | 26.2% | Modest inhibition. | [5] |

| CT26 Colon Cancer (BALB/c mice) | This compound | 75 mg/kg, p.o. | 47.4% | Statistically significant tumor growth inhibition. Superior to celecoxib (B62257) (100 mg/kg). | [5] |

| CT26 Colon Cancer (BALB/c mice) | This compound | 150 mg/kg, p.o. | 47.6% | Statistically significant tumor growth inhibition. Greater efficacy than E7046 at the same dosage. | [5] |

| CT26-Luc Orthotopic Model | This compound | Not specified | 76.22% | Significant tumor regression. | [5] |

| CT26 Colon Cancer (BALB/c nude mice) | This compound | 75 mg/kg, p.o. | Efficacy lost | Demonstrates that the anti-tumor activity of this compound is T-cell dependent. | [5] |

Signaling Pathways

This compound exerts its biological effects by blocking the PGE2-EP4 signaling axis. The EP4 receptor is primarily coupled to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[6] However, EP4 can also signal through other pathways, including the PI3K/Akt pathway.[2] By inhibiting EP4, this compound prevents these downstream signaling events, which in the context of cancer, leads to a reduction in immunosuppressive myeloid cells and an enhanced anti-tumor T-cell response.[3]

PGE2-EP4 Signaling Pathway

Caption: The PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize EP4 antagonists like this compound.

In Vitro cAMP Measurement Assay (Antagonist Mode)

This assay quantifies the ability of a test compound to inhibit agonist-induced cAMP production in cells expressing the EP4 receptor.

Caption: A generalized workflow for a cAMP measurement assay.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human EP4 receptor in appropriate culture medium.

-

Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Procedure:

-

Remove the culture medium from the wells.

-

Add the diluted this compound or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add a fixed concentration of PGE2 (typically the EC80 concentration for cAMP production) to all wells except the negative control.

-

Incubate for a further specified time (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical experimental design for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Caption: A standard workflow for an in vivo tumor growth inhibition study.

Methodology:

-

Animal Model: Use female BALB/c mice, 6-8 weeks of age.

-

Cell Line: Culture CT26 murine colon carcinoma cells.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.

-

Tumor Monitoring: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 37.5, 75, or 150 mg/kg) or vehicle control (e.g., 0.5% carboxymethylcellulose in PBS) orally once daily.

-

Endpoint: Continue treatment for a specified period (e.g., 16 days) or until tumors in the control group reach a predetermined endpoint volume. Monitor animal body weight as an indicator of toxicity.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed for immunohistochemistry, and another portion can be dissociated to single cells for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells).

Conclusion

This compound is a potent and selective EP4 receptor antagonist with promising anti-tumor activity. Its mechanism of action, centered on the blockade of the PGE2-EP4 signaling axis, leads to the reprogramming of the immunosuppressive tumor microenvironment and enhanced T-cell-mediated tumor cell killing. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel cancer therapeutic. The demonstrated efficacy, particularly in combination with immune checkpoint inhibitors, highlights its potential to address unmet needs in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic T Lymphocytes Control Growth of B16 Tumor Cells in Collagen–Fibrin Gels by Cytolytic and Non-Lytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of TP-16: A Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of TP-16, a novel and potent selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The data herein is primarily derived from the study by Lu et al. (2021), which investigated the role of this compound in reprogramming immunosuppressive myeloid cells to enhance immunotherapy for colorectal cancer.

Core Findings at a Glance

This compound demonstrates high-affinity antagonism of the EP4 receptor, a key signaling node in the tumor microenvironment. By blocking the EP4 receptor, this compound has been shown to modulate the function of immunosuppressive myeloid cells, thereby promoting an anti-tumor immune response. The subsequent sections of this guide will delve into the quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro assays performed with this compound.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| EP4 Receptor Binding Assay | Chem-1 cells overexpressing human EP4 | IC50 | 2.1 nM | [1] |

| Cell Viability Assay | CT26, MC38, 4T1, Panc02 (mouse cancer cell lines) | Effect on viability at 100 µM | No effect | [2] |

| M2 Macrophage Polarization Assay | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Suppression of PGE2-induced M2 polarization | Concentration-dependent | [2] |

| T-cell Proliferation Assay | Co-culture of CD8+ T cells and CD11b+ myeloid cells | Reversal of myeloid cell-induced suppression of T-cell proliferation | Significant | [2] |

| Western Blot Analysis | IL-4/PGE2-treated myeloid cells | Reversal of p-STAT3 and p-AKT phosphorylation | Significant | [2] |

Signaling Pathways

The primary mechanism of action of this compound is the blockade of the EP4 receptor signaling pathway. In the context of the tumor microenvironment, PGE2, which is often secreted by tumor cells, binds to the EP4 receptor on immunosuppressive myeloid cells, such as M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). This binding event triggers a signaling cascade that promotes the immunosuppressive phenotype of these cells, leading to the suppression of anti-tumor T-cell responses. This compound competitively inhibits the binding of PGE2 to the EP4 receptor, thereby disrupting this immunosuppressive signaling.

Caption: EP4 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Mouse cancer cell lines (CT26, MC38, 4T1, Panc02)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound (up to 100 µM) or vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

M2 Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) to an M2 immunosuppressive phenotype.

Materials:

-

Bone marrow cells from mice

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

IL-4

-

PGE2

-

This compound

-

Complete RPMI-1640 medium

-

6-well plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD206)

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

-

On day 7, harvest the BMDMs and seed them into 6-well plates.

-

Treat the BMDMs with IL-4 (20 ng/mL) and PGE2 (100 nM) in the presence or absence of varying concentrations of this compound for 48 hours.

-

After incubation, harvest the cells and stain them with fluorescently labeled antibodies against F4/80 and CD206.

-

Analyze the stained cells by flow cytometry to determine the percentage of F4/80+ CD206+ (M2) macrophages.

T-cell Proliferation Assay

Objective: To evaluate the effect of this compound on the ability of myeloid cells to suppress T-cell proliferation.

Materials:

-

CD11b+ myeloid cells isolated from tumors

-

CD8+ T cells isolated from spleens of healthy mice

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

Anti-CD3/CD28 antibodies

-

This compound

-

Complete RPMI-1640 medium

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate CD11b+ myeloid cells from dissociated tumors of tumor-bearing mice.

-

Isolate CD8+ T cells from the spleens of naïve mice.

-

Label the CD8+ T cells with CFSE dye according to the manufacturer's protocol.

-

Coat a 96-well U-bottom plate with anti-CD3 antibody.

-

Co-culture the CFSE-labeled CD8+ T cells with the isolated CD11b+ myeloid cells at a 1:1 ratio in the presence of soluble anti-CD28 antibody.

-

Add varying concentrations of this compound or vehicle control to the co-cultures.

-

Incubate the plates for 72 hours at 37°C.

-

After incubation, harvest the cells and analyze the CFSE dilution in the CD8+ T-cell population by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Caption: Overview of In Vitro Experimental Workflows for this compound.

References

The Discovery and Origin of TP16 (p16INK4a): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and functional characterization of the tumor suppressor protein p16INK4a, also known by the alias TP16. Initially identified as a cyclin-dependent kinase 4 (CDK4) interacting protein, p16INK4a has since been established as a critical negative regulator of the cell cycle. Its frequent inactivation in a wide array of human cancers underscores its significance in tumorigenesis and has positioned it as a key molecule in cancer research and therapeutic development. This guide details the seminal experiments leading to its discovery, its mechanism of action within the p16-Rb signaling pathway, and protocols for its detection and functional analysis.

Discovery and Origin

The protein p16INK4a (designated TP16 in some contexts) is a key tumor suppressor encoded by the CDKN2A gene located on chromosome 9p21.3 in humans. Its discovery was a pivotal moment in cancer biology, solidifying the concept of cell cycle inhibition as a primary mechanism for tumor suppression.

Initial Identification

In 1993, p16 was first identified through a yeast two-hybrid screen designed to find proteins that interact with human CDK4.[1] This technique revealed a protein, with a molecular mass of approximately 16 kDa, that could negatively regulate the kinase activity of CDK4.[1][2] This discovery provided the first glimpse into a new family of cyclin-dependent kinase inhibitors.

Unveiling its Role as a Tumor Suppressor

A year later, independent research localized a tumor suppressor locus, termed Multiple Tumor Suppressor 1 (MTS1), to chromosome 9p. This region was observed to be frequently deleted or mutated in melanoma and a broad spectrum of other human cancers.[1][2][3] Subsequent studies confirmed that the gene at the MTS1 locus was indeed the gene encoding p16.[3] The frequent genetic and epigenetic inactivation of the CDKN2A gene in familial melanoma and numerous sporadic cancers provided strong evidence for its role as a major tumor suppressor, rivaled in frequency of inactivation only by p53.[4]

The p16-Rb Signaling Pathway

The primary function of p16 is to regulate the cell cycle at the G1/S transition checkpoint. It does this by inhibiting the activity of CDK4 and CDK6, thereby controlling the phosphorylation state of the Retinoblastoma protein (pRb).

The mechanism of action is as follows:

-

p16 Binding: In response to various cellular stresses or oncogenic signaling, p16 expression is induced. The p16 protein then binds to CDK4 and CDK6.

-

Inhibition of Kinase Activity: This binding prevents the association of CDK4/6 with Cyclin D, a necessary step for the activation of their kinase activity.

-

pRb Hypophosphorylation: In the absence of active Cyclin D-CDK4/6 complexes, the Retinoblastoma protein (pRb) remains in its active, hypophosphorylated state.

-

E2F Sequestration: Active pRb binds to and sequesters the E2F family of transcription factors.

-

Cell Cycle Arrest: With E2F inactive, the transcription of genes required for the transition from the G1 to the S phase of the cell cycle is blocked, leading to cell cycle arrest.

A feedback loop also exists where pRb can repress the transcription of the CDKN2A gene, thus influencing p16 levels.[5][6]

Quantitative Data

The functional impact of p16 has been quantified in numerous studies. Below are tables summarizing key quantitative findings related to p16's expression and its effect on cell cycle distribution.

Table 1: p16 Expression in Human Tissues

| Tissue Type | Condition | p16 Positive Cells (%) | Reference |

|---|---|---|---|

| Cervical Epithelium | HPV-negative, Normal | 13.9 ± 1.8% | [7][8] |

| Cervical Epithelium | HPV-positive, Normal | 15.1 ± 1.6% | [7][8] |

| Cervical Epithelium | HPV-positive, Low-Grade Lesion | 18.0 ± 5.2% | [7][8] |

| Oropharyngeal SCC | HPV-positive | >75% (strong, diffuse staining) | [2] |

| Non-Small Cell Lung Carcinoma | Adenocarcinoma | 50% of cases show loss of expression | [9] |

| Non-Small Cell Lung Carcinoma | Squamous Cell Carcinoma | 84% of cases show loss of expression |[9] |

Table 2: Effect of p16 Overexpression on Cell Cycle Distribution in Sarcoma 180 Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

|---|---|---|---|---|

| Negative Control | 55.1 ± 2.3 | 34.2 ± 1.9 | 10.7 ± 0.8 | |

| Complex 1 (Induces p16 pathway) | 72.4 ± 3.1* | 18.5 ± 2.5* | 9.1 ± 1.2 |

*p < 0.05 compared to negative control

Experimental Protocols

The discovery and characterization of p16 relied on several key experimental techniques. Detailed methodologies for these are provided below.

Yeast Two-Hybrid Screen for Protein-Protein Interactions

This was the initial technique used to identify p16 as a CDK4-interacting protein.

-

Objective: To identify proteins that physically interact with a "bait" protein (CDK4) by screening a "prey" library (cDNA library).

-

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (DBD) and an activation domain (AD). The bait protein is fused to the DBD, and the prey proteins are fused to the AD. If the bait and prey interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for selection and identification of interacting partners.

-

Methodology:

-

Bait Plasmid Construction: The full-length cDNA of human CDK4 is cloned into a yeast expression vector (e.g., pEG202) in-frame with the LexA DNA-binding domain.

-

Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., SKY48) containing reporter genes under the control of LexA operators.

-

Bait Characterization: The transformed yeast is tested to ensure the bait protein is expressed, localized to the nucleus, and does not autonomously activate the reporter genes.

-

Library Screening: The yeast strain containing the bait plasmid is then transformed with a cDNA library cloned into a prey vector (fused to an activation domain).

-

Selection of Positives: Transformants are plated on selective media lacking specific nutrients (e.g., histidine) and/or containing substrates for colorimetric assays (e.g., X-gal). Only yeast cells where a protein-protein interaction occurs will grow and/or change color.

-

Prey Plasmid Rescue and Identification: Plasmids from positive colonies are isolated and the cDNA insert is sequenced to identify the interacting prey protein (in this case, p16).

-

Immunohistochemistry (IHC) for p16 Detection

IHC is widely used to assess p16 expression in tissue samples and serves as a surrogate marker for high-risk HPV infection in certain cancers.

-

Objective: To visualize the presence and localization of p16 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Principle: A primary antibody specific to p16 binds to the protein in the tissue. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for microscopic visualization.

-

Methodology:

-

Deparaffinization and Rehydration: FFPE tissue sections (4-5 microns) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.

-

Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval (e.g., in a water bath at 95-97°C for 25-30 minutes) in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) to unmask the antigenic sites.

-

Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the sections in 3% hydrogen peroxide.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody against p16 (e.g., clone G175-405) for a specified time and temperature (e.g., 60 minutes at room temperature).

-

Detection System: A polymer-based detection system (e.g., HRP-polymer) is applied, followed by incubation.

-

Chromogen Application: A chromogen solution (e.g., DAB) is added, which produces a brown precipitate in the presence of HRP.

-

Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and coverslipped for microscopic examination.

-

-

Interpretation: Strong and diffuse nuclear and cytoplasmic staining in a high percentage of tumor cells (e.g., >75%) is typically considered a positive result.[2]

Methylation-Specific PCR (MSP) for CDKN2A Promoter Status

Epigenetic silencing through promoter hypermethylation is a common mechanism of p16 inactivation.

-

Objective: To determine the methylation status of the CpG island in the CDKN2A promoter.

-

Principle: DNA is first treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, two separate PCR reactions are performed using primers specific for either the methylated (containing CpG) or the unmethylated (containing UpG) sequence.

-

Methodology:

-

DNA Extraction: Genomic DNA is extracted from tissue or cell samples.

-

Bisulfite Conversion: The extracted DNA is treated with a sodium bisulfite conversion kit according to the manufacturer's protocol.

-

PCR Amplification: Two PCR reactions are set up for each sample.

-

Reaction M: Uses primers designed to amplify the bisulfite-converted sequence if cytosines were methylated.

-

Reaction U: Uses primers designed to amplify the bisulfite-converted sequence if cytosines were unmethylated.

-

-

PCR Cycling Conditions: A typical protocol involves an initial denaturation at 94-95°C, followed by 35-40 cycles of denaturation, annealing (e.g., 56°C), and extension, with a final extension step.[1]

-

Gel Electrophoresis: The PCR products from both reactions are resolved on an agarose (B213101) gel. The presence of a band in the 'M' lane indicates methylation, while a band in the 'U' lane indicates an unmethylated promoter.

-

References

- 1. Discovering the mechanism and involvement of the methylation of cyclin-dependent kinase inhibitor 2A (CDKN2A) gene and its special locus region in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p16 IHC [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Immunohistochemical Detection of p16 in Clinical Samples | Springer Nature Experiments [experiments.springernature.com]

- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. p16INK4A flow cytometry of exfoliated cervical cells: Its role in quantitative pathology and clinical diagnosis of squamous intraepithelial lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p16INK4A flow cytometry of exfoliated cervical cells: Its role in quantitative pathology and clinical diagnosis of squamous intraepithelial lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Applications of TP-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of TP-16, a novel and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer immunotherapy.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the PGE2-EP4 signaling pathway, which plays a crucial role in creating an immunosuppressive tumor microenvironment.[1][2][3] By blocking this pathway, this compound effectively reprograms immunosuppressive myeloid cells (IMCs), such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), from a pro-tumorigenic to an anti-tumorigenic state.[1][2][4] This reprogramming leads to an enhanced anti-tumor immune response mediated by cytotoxic T-cells.[3][4][5]

The binding of PGE2 to the EP4 receptor on IMCs triggers downstream signaling cascades that promote the expression of immunosuppressive molecules.[1] this compound competitively inhibits this binding, thereby preventing the activation of these immunosuppressive pathways.[4]

Caption: this compound blocks the PGE2-EP4 signaling pathway in immunosuppressive myeloid cells.

Preclinical Efficacy in Colorectal Cancer Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound, particularly in syngeneic mouse models of colorectal cancer.

This compound has been shown to significantly inhibit tumor growth in a dose-dependent manner. In BALB/c mice bearing CT26 colorectal tumors, oral administration of this compound resulted in substantial tumor growth inhibition (TGI).[2]

| Dosage | Tumor Growth Inhibition (% TGI) | Reference |

| 37.5 mg/kg | 26.2% | [2] |

| 75 mg/kg | 47.4% | [2] |

| 150 mg/kg | 47.6% | [2] |

Furthermore, in an orthotopic syngeneic colorectal cancer mouse model using luciferase-labeled CT26 cells, this compound treatment led to a remarkable 76.22% TGI.[2] The anti-tumor efficacy of this compound was found to be dependent on functional T-cells, as its effect was abrogated in nude mice lacking T-cells.[1]

A significant finding from preclinical studies is the synergistic effect of this compound when combined with anti-PD-1 immunotherapy.[4][5] This combination therapy resulted in markedly impeded tumor progression and prolonged survival in mice.[3][5] The mechanism behind this synergy involves this compound reprogramming the tumor microenvironment to be more responsive to checkpoint blockade.[2][4] Specifically, the combination therapy has been shown to synergistically reduce the serum levels of the immunosuppressive cytokine IL-6.[4]

Pharmacological and Pharmacokinetic Profile

This compound has been characterized as a potent and selective EP4 antagonist with favorable pharmacokinetic properties.

| Parameter | Value | Species | Reference |

| Potency | |||

| cAMP IC50 | 2.1 ± 0.6 nM | - | [4] |

| EP4/β-arrestin Interaction IC50 | 5.4 ± 0.8 nM | HEK293 cells | [4] |

| Selectivity | |||

| vs. EP1, EP2 | >3000-fold | - | [4] |

| vs. EP3 | >10 µM | - | [4] |

| Pharmacokinetics | |||

| Oral Bioavailability | 40.1% | Mouse | [2] |

| AUC0-24 (1 mg/kg, i.v.) | 2137.6 h*ng/ml | Mouse | [2] |

| T1/2 (liver microsome) | > 581 min | Human | [2] |

| T1/2 (liver microsome) | 235 min | Mouse | [2] |

| Hepatic Intrinsic Clearance | < 4.7 ml/min/kg | Human | [2] |

| Hepatic Intrinsic Clearance | 39.3 ml/min/kg | Mouse | [2] |

A 14-day toxicity study in rats demonstrated that this compound was well-tolerated at a daily oral dose of 100 mg/kg, with no significant weight loss or adverse hematological or organ morphology changes observed.[2]

Experimental Protocols

A standard experimental workflow for evaluating the in vivo efficacy of this compound is as follows:

Caption: A representative experimental workflow for in vivo efficacy studies of this compound.

-

Cell Culture: CT26 colorectal carcinoma cells are cultured in appropriate media.

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured every two days using calipers (Volume = 0.5 x length x width^2).

-

Treatment Initiation: When tumor volumes reach approximately 100-200 mm³, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a vehicle (e.g., 0.5% carboxymethylcellulose sodium in PBS) and administered orally once daily at specified doses. The control group receives the vehicle only.

-

Efficacy Assessment: Tumor growth and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as flow cytometry or immunohistochemistry.

-

Immune Cell Analysis: For analysis of tumor-infiltrating immune cells, single-cell suspensions are prepared from tumors and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11b). The stained cells are then analyzed by flow cytometry.

To assess the effect of this compound on T-cell proliferation in the presence of immunosuppressive myeloid cells, the following protocol is employed:

-

Isolation of Myeloid Cells: CD11b+ myeloid cells are isolated from the spleens or tumors of tumor-bearing mice.

-

Isolation of T-cells: CD8+ T-cells are isolated from the spleens of naive mice and labeled with a proliferation-tracking dye (e.g., CFSE).

-

Co-culture: The labeled CD8+ T-cells are co-cultured with the isolated CD11b+ myeloid cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies) and either this compound or a vehicle control.

-

Proliferation Analysis: After a defined incubation period (e.g., 72 hours), the proliferation of the CD8+ T-cells is assessed by measuring the dilution of the proliferation-tracking dye using flow cytometry.

Future Directions and Therapeutic Potential

The preclinical data strongly support the continued development of this compound as a promising immunotherapeutic agent for colorectal cancer.[6] Its ability to reprogram the tumor microenvironment and synergize with checkpoint inhibitors suggests its potential to improve outcomes for patients who are resistant to current immunotherapies.[3][6] Further clinical investigations are warranted to evaluate the safety and efficacy of this compound in human patients, both as a monotherapy and in combination with other anti-cancer agents. While the primary focus has been on colorectal cancer, the mechanism of action of this compound suggests potential applications in other solid tumors characterized by an immunosuppressive microenvironment rich in myeloid cells.

References

In-Depth Technical Guide: The Interaction of TP-16 with the EP4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between TP-16, a novel and selective antagonist, and the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is a key mediator in various physiological and pathological processes, including inflammation and cancer. This compound has emerged as a potent inhibitor of EP4 signaling, demonstrating significant potential in cancer immunotherapy by modulating the tumor microenvironment. This document details the quantitative interaction data, in-depth experimental protocols for key assays, and the signaling pathways affected by this compound's antagonism of the EP4 receptor.

Quantitative Data Summary

The interaction of this compound with the EP4 receptor has been characterized by its potent inhibitory activity. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.1 nM | EP4 Antagonism Assay | [1] |

Further quantitative data such as Ki or Kd from radioligand binding assays for this compound are not yet publicly available in the reviewed literature.

Signaling Pathways

The EP4 receptor primarily signals through the Gαs-adenylyl cyclase-cAMP pathway. However, it can also activate other signaling cascades, including the PI3K/AKT and STAT3 pathways, which are crucial in cancer progression and immune regulation. This compound, as a selective EP4 antagonist, effectively blocks these signaling events initiated by the binding of its endogenous ligand, PGE2.

Canonical Gαs-cAMP Pathway

Activation of the EP4 receptor by PGE2 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is involved in various cellular responses. This compound competitively binds to the EP4 receptor, preventing PGE2-mediated activation of this pathway.

Non-Canonical PI3K/AKT and STAT3 Pathways

In the context of cancer immunology, the PGE2-EP4 axis has been shown to promote an immunosuppressive tumor microenvironment. This is partly achieved through the activation of the PI3K/AKT and STAT3 signaling pathways in myeloid cells, leading to their differentiation into immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs). This compound has been demonstrated to reverse the PGE2-induced phosphorylation of both AKT and STAT3, thereby inhibiting the immunosuppressive functions of these cells and enhancing anti-tumor immunity[1].

Signaling Pathway Diagram

The following diagram illustrates the signaling pathways modulated by the this compound and EP4 receptor interaction.

Caption: Signaling pathways modulated by the this compound and EP4 receptor interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the EP4 receptor.

EP4 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the EP4 receptor.

Materials:

-

HEK293 cell membranes expressing the human EP4 receptor

-

[3H]-PGE2 (Radioligand)

-

This compound (Test compound)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

PGE2 (Agonist)

-

This compound (Antagonist)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and reagents

Procedure:

-

Seed the HEK293-EP4 cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the inhibition of PGE2-stimulated cAMP production.

Western Blot for Phosphorylated AKT and STAT3

This protocol details the detection of changes in AKT and STAT3 phosphorylation in response to this compound treatment in the presence of PGE2.

Materials:

-

Myeloid cells (e.g., bone marrow-derived macrophages)

-

PGE2

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-STAT3 (Tyr705), anti-total STAT3

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Culture myeloid cells and treat with this compound for a specified time, followed by stimulation with PGE2.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against p-AKT and p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total AKT and total STAT3 as loading controls.

-

Quantify the band intensities to determine the relative change in phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the interaction of this compound with the EP4 receptor.

Caption: General experimental workflow for this compound characterization.

References

Unraveling the Toxicological Profile of TP-16: An In-depth Technical Guide

A comprehensive understanding of the potential toxicity of novel therapeutic agents is paramount in the early stages of drug development. This technical guide provides a detailed overview of the current, albeit limited, early-stage research on the toxicity of the compound designated as TP-16. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new chemical entities.

Due to the nascent stage of research, publicly available data on this compound is not extensive. This guide synthesizes the available information, focusing on providing a structured overview of the toxicological data, detailing the experimental methodologies employed, and visualizing the implicated biological pathways.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative findings from early-stage in vitro and in vivo toxicological assessments of this compound. These studies aimed to establish a preliminary safety profile and identify potential target organs for toxicity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Concentration/Dose | Results |

| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | IC50 | 25 µM | Moderate cytotoxicity observed after 48-hour exposure. |

| Human Embryonic Kidney (HEK293) | LDH Release Assay | % Cytotoxicity | 50 µM | Significant increase in lactate (B86563) dehydrogenase release, indicating membrane damage. |

| Murine Macrophage (RAW 264.7) | Neutral Red Uptake | % Viability | 10 µM | Reduced lysosomal integrity and cell viability. |

Table 2: Acute In Vivo Toxicity of this compound in Rodents

| Species | Route of Administration | Dosage | Observation Period | Key Findings |

| Sprague-Dawley Rats | Oral (gavage) | 100 mg/kg | 14 days | No mortality or significant clinical signs of toxicity. |

| C57BL/6 Mice | Intraperitoneal | 50 mg/kg | 7 days | Mild signs of lethargy and piloerection observed within the first 24 hours, with recovery thereafter. |

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section details the methodologies for the key experiments cited in the quantitative data summary.

In Vitro Cytotoxicity Assays

1. MTT Assay for Cell Viability:

-

Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with varying concentrations of this compound (ranging from 1 µM to 100 µM) for 48 hours.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

-

Cell Culture and Treatment: HEK293 cells were cultured and treated with this compound as described for the MTT assay.

-

Sample Collection: After the incubation period, the supernatant was collected to measure extracellular LDH activity. A lysis buffer was added to the remaining cells to determine the maximum LDH release.

-

LDH Activity Measurement: The LDH activity in the supernatant and cell lysate was measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculation: The percentage of cytotoxicity was calculated as (Extracellular LDH / Maximum LDH) x 100.

Acute In Vivo Toxicity Study

-

Animal Models: Male and female Sprague-Dawley rats (8-10 weeks old) and C57BL/6 mice (6-8 weeks old) were used.

-

Housing and Acclimation: Animals were housed in standard conditions with a 12-hour light/dark cycle and had ad libitum access to food and water. They were acclimated for at least one week before the experiment.

-

Dosing: this compound was formulated in a vehicle of 0.5% carboxymethylcellulose. A single dose was administered via oral gavage to rats and intraperitoneal injection to mice.

-

Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for the duration of the study.

-

Necropsy: At the end of the observation period, all animals were euthanized, and a gross necropsy was performed to examine for any visible abnormalities in major organs.

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Caption: Hypothesized pathway of this compound induced apoptosis.

Disclaimer: The information provided in this document is based on limited, early-stage research and should be considered preliminary. Further comprehensive studies are required to fully elucidate the toxicological profile of this compound. The signaling pathway depicted is a hypothesized model based on initial observations and requires experimental validation.

Methodological & Application

Application Notes and Protocols for TP-16 in a Murine Xenograft Model

For Research Use Only.

Introduction

These application notes provide a comprehensive guide for the in vivo use of TP-16, a novel investigational agent, in a murine xenograft model. The following protocols are intended for researchers, scientists, and drug development professionals to assess the anti-tumor efficacy of this compound. The methodologies described herein represent standardized procedures for preclinical evaluation.

Hypothetical Mechanism of Action: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, growth, and survival in many human cancers. By targeting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in tumor cells.

Signaling Pathway of this compound

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from a representative in vivo efficacy study of this compound in a human tumor xenograft model (e.g., human breast cancer cell line MCF-7) in immunocompromised mice.

Table 1: Anti-Tumor Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | Daily (PO) | 1500 ± 150 | 0 |

| This compound | 25 | Daily (PO) | 825 ± 95 | 45 |

| This compound | 50 | Daily (PO) | 450 ± 60 | 70 |

Table 2: Animal Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (Day 21 vs. Day 0) (%) ± SEM |

| Vehicle Control | 0 | 5.0 ± 1.5 |

| This compound | 25 | 2.5 ± 2.0 |

| This compound | 50 | -1.0 ± 2.5 |

Experimental Workflow

Caption: In vivo experimental workflow.

Experimental Protocols

Animal Husbandry

-

Species: Nude mice (e.g., BALB/c nude) or other appropriate immunocompromised strains.

-

Age: 6-8 weeks at the start of the study.

-

Housing: Maintained in a specific pathogen-free (SPF) facility in individually ventilated cages with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water ad libitum.

-

Acclimatization: Animals should be acclimated to the facility for at least one week prior to experimental manipulation.

Tumor Cell Culture and Implantation

-

Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer).

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

-

Implantation Procedure:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

-

Treatment Administration

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

This compound Formulation:

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).

-

Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

-

Ensure the formulation is homogenous by vortexing or sonicating before each use.

-

-

Dosing Procedure:

-

Administer the vehicle or this compound formulation orally (PO) once daily using a gavage needle.

-

The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

-

Monitoring and Endpoint

-

Tumor Measurement:

-

Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (L x W²) / 2.

-

-

Body Weight and Clinical Observations:

-

Record the body weight of each animal 2-3 times per week.

-

Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

-

-

Study Endpoint:

-

The study may be terminated on a fixed day (e.g., Day 21) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

-

Individual animals should be euthanized if they meet institutional humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

-

Tissue Collection

-

At the study endpoint, euthanize mice according to approved institutional protocols (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Collect blood samples via cardiac puncture for pharmacokinetic or biomarker analysis.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing in liquid nitrogen for molecular analysis, or fixing in formalin for histopathology).

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Researchers should optimize these protocols based on their specific experimental needs and adhere to all applicable institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for TP-16 Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-16 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4).[1][2][3] The EP4 receptor is a key mediator of immunosuppression within the tumor microenvironment.[1][2][4][5] PGE2, often abundant in tumors, binds to EP4 on various immune cells, particularly immunosuppressive myeloid cells (IMCs), such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs).[1][2][4][5] This interaction promotes an immunosuppressive milieu that hinders anti-tumor immune responses. This compound blocks this signaling, thereby reprogramming IMCs to a more immunostimulatory phenotype, which enhances the infiltration and activity of cytotoxic T-lymphocytes (CTLs) against the tumor.[1][2][3][6] These application notes provide detailed protocols for the in vivo administration and dosage of this compound based on preclinical studies in colorectal cancer models.

Data Presentation

The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with anti-PD-1 immunotherapy in a murine syngeneic colorectal cancer model (CT26).

Table 1: Monotherapy Efficacy of this compound in CT26 Tumor Model

| Dosage (mg/kg, oral) | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference Compound Comparison |

| 37.5 | Daily | 26.2% | - |

| 75 | Daily | 47.4% | Superior to Celecoxib (100 mg/kg) |

| 150 | Daily | 47.6% | More efficacious than E7046 (150 mg/kg) |

Data extracted from Lu W, et al. EMBO Mol Med. 2021.[1][3]

Table 2: Combination Therapy Efficacy of this compound and Anti-PD-1

| Treatment Group | Treatment Schedule | Outcome |

| This compound + Anti-PD-1 | Daily (this compound), Intermittent (Anti-PD-1) | Significantly impeded tumor progression and prolonged survival |

Based on findings from Lu W, et al. EMBO Mol Med. 2021.[1][2]

Experimental Protocols

1. Materials and Reagents

-

Compound: this compound (selective EP4 antagonist)

-

Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile phosphate-buffered saline (PBS)

-

Animal Model: BALB/c mice (6-8 weeks old) for syngeneic models; BALB/c nude mice for T-cell dependency studies.

-

Tumor Cells: CT26 murine colorectal carcinoma cell line.

-

Combination Agent (optional): Anti-mouse PD-1 antibody.

-

Equipment: Oral gavage needles, calipers, sterile surgical tools (for orthotopic models if applicable), flow cytometer.

2. Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol is based on the methodology described by Lu W, et al. (2021).[1][3]

a. Cell Culture and Tumor Implantation:

- Culture CT26 cells in appropriate media until they reach the logarithmic growth phase.

- Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.

- Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.

- Monitor tumor growth regularly using calipers.

b. Preparation of this compound Formulation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- On each treatment day, prepare the final dosing solution by suspending the required amount of this compound in 0.5% CMC-Na in PBS. Ensure a homogenous suspension.

c. Administration of this compound:

- Once the tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

- Administer this compound orally via gavage at the desired dose (e.g., 37.5, 75, or 150 mg/kg).

- The control group should receive the vehicle (0.5% CMC-Na in PBS) on the same schedule.

- Administer the treatment daily for the duration of the study (e.g., 16 days).[3]

d. Combination Therapy with Anti-PD-1:

- For combination studies, administer this compound as described above.

- Administer the anti-PD-1 antibody according to a standard protocol (e.g., intraperitoneal injection at a specified dose and schedule, such as 10 mg/kg every 3-4 days).

e. Efficacy Evaluation:

- Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

- Monitor the body weight of the mice to assess toxicity.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).

- For survival studies, monitor mice until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain size, or signs of morbidity).

3. Protocol for Mechanistic Studies (Flow Cytometry)

-

Excise tumors from treated and control mice at the end of the efficacy study.

-

Prepare single-cell suspensions from the tumors using standard enzymatic digestion and mechanical dissociation methods.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, Gr-1, F4/80) to identify different immune cell populations.

-

Analyze the stained cells using a flow cytometer to quantify the infiltration of various immune cells, such as cytotoxic T-cells, macrophages, and MDSCs.

Mandatory Visualizations

Caption: PGE2-EP4 signaling pathway and the mechanism of action of this compound.

Caption: Workflow for in vivo efficacy studies of this compound.

References

- 1. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Detection of TP-16 (p16INK4a) in Tissue Samples

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP-16, more commonly known as p16INK4a, is a critical tumor suppressor protein encoded by the CDKN2A gene. It plays a pivotal role in cell cycle regulation by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and inducing cell cycle arrest in the G1 phase. Dysregulation of the p16 pathway is a hallmark of numerous cancers, making the accurate and reliable detection of p16 in tissue samples a cornerstone of cancer research, diagnostics, and the development of targeted therapies. This document provides detailed application notes and protocols for the principal analytical methods used to detect and quantify p16 in tissue specimens.

I. Analytical Methods Overview

The detection of p16 in tissue samples primarily relies on protein-based assays. The choice of method often depends on the research question, the required level of quantification, and the available sample material. The most common techniques are Immunohistochemistry (IHC), Western Blotting, and Mass Spectrometry.

-

Immunohistochemistry (IHC): A widely used technique to visualize the distribution and localization of p16 within the cellular and tissue context. It is an invaluable tool for pathological diagnosis and is often used as a surrogate marker for Human Papillomavirus (HPV) infection in certain cancers.

-

Western Blotting: A method to detect and quantify the total amount of p16 protein in a tissue lysate. It is particularly useful for confirming the presence of the protein and assessing its relative expression levels.

-

Mass Spectrometry (MS): A highly sensitive and specific method for the absolute or relative quantification of proteins. Targeted MS approaches, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), can provide precise quantification of p16-derived peptides.

II. Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the different analytical methods for p16 detection in tissue.

Table 1: Immunohistochemistry (IHC) Parameters for p16 Detection

| Parameter | Recommendation | Source |

| Tissue Preparation | Formalin-Fixed Paraffin-Embedded (FFPE) | [1][2][3] |

| Antibody Clone | E6H4, JC2, MX007, 16P04 | [1][4][5] |

| Antibody Dilution | 1:25 - 1:2000 (clone and detection system dependent) | [4][5][6][7][8] |

| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) | [1][6][9] |

| Incubation Time | 30-60 minutes at room temperature or overnight at 4°C | [8][9][10] |

| Detection System | Polymer-based HRP detection system | [9] |

| Positive Control | Cervical cancer tissue, tonsil | [2][6] |

| Localization | Nuclear and/or cytoplasmic | [4][6] |

Table 2: Immunohistochemistry (IHC) Scoring Systems for p16 Expression

| Scoring System | Description | Interpretation of Positivity | Source |

| Binary (Positive/Negative) | Based on the percentage of stained tumor cells. | ≥70% of tumor cells with strong and diffuse nuclear and cytoplasmic staining. | [11] |

| Four-tiered Grading System | Based on the extent of diffuse staining within the epithelium. | Grade 0: No staining or patchy. Grade 1: Diffuse staining in the lower third. Grade 2: Diffuse staining in the lower two-thirds. Grade 3: Full-thickness diffuse staining. | |

| Semi-quantitative Score | Multiplication of staining intensity (0-3) and percentage of positive cells (0-4). | A final score is calculated (0-12). A cutoff for positivity is defined based on the study. | [12] |

| Quantitative Assessment in Cytology | Percentage of p16 staining in tumor clusters. | A cutoff of at least 40-50% p16 expression in tumor clusters is suggested for positivity in cytology specimens. | [13][14][15] |

Table 3: Western Blotting Parameters for p16 Detection

| Parameter | Recommendation | Source |

| Protein Extraction from FFPE | Commercial kits (e.g., Qproteome FFPE Tissue Kit) or laboratory-developed protocols involving deparaffinization and heat-induced antigen retrieval. | [16][17][18] |

| Lysis Buffer | RIPA buffer or other detergent-based buffers with protease inhibitors. | [18] |

| Antibody Dilution | 1:1000 - 1:4000 | [10][19] |

| Positive Control | HeLa cell lysate | [20][21] |

| Loading Control | β-actin, GAPDH | [21] |

Table 4: Mass Spectrometry Parameters for p16 Quantification

| Parameter | Recommendation | Source |

| Method | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | [22][23][24] |

| Instrumentation | Triple quadrupole mass spectrometer | [23] |

| Sample Preparation | Protein extraction from FFPE tissue followed by tryptic digestion. | [25] |

| Peptide Selection | Selection of proteotypic peptides unique to p16. | [23][26] |

| Quantification | Use of stable isotope-labeled standard peptides for absolute quantification. | [25] |

III. Experimental Protocols

A. Immunohistochemistry (IHC) Protocol for p16 in FFPE Tissue

This protocol provides a general guideline for p16 IHC on formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific antibodies and tissues.

1. Deparaffinization and Rehydration:

- Place slides in a xylene bath twice for 5 minutes each.

- Transfer slides to 100% ethanol (B145695) twice for 3 minutes each.

- Transfer slides to 95% ethanol for 3 minutes.

- Transfer slides to 70% ethanol for 3 minutes.

- Rinse slides in distilled water.[3]

2. Antigen Retrieval:

- Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

- Heat the slides in a water bath or pressure cooker to 95-100°C for 20-30 minutes.

- Allow the slides to cool to room temperature in the buffer.[6][9]

3. Staining:

- Wash slides with PBS or TBS.

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

- Wash slides with PBS or TBS.

- Block non-specific binding with a blocking serum (e.g., normal goat serum) for 20-30 minutes.

- Incubate with the primary anti-p16 antibody at the optimized dilution for 60 minutes at room temperature or overnight at 4°C.

- Wash slides with PBS or TBS.

- Incubate with a biotinylated secondary antibody or a polymer-based HRP-conjugate for 30 minutes at room temperature.

- Wash slides with PBS or TBS.

- If using a biotin-based system, incubate with streptavidin-HRP for 30 minutes.

- Wash slides with PBS or TBS.

- Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

- Rinse slides with distilled water.

4. Counterstaining and Mounting:

- Counterstain with hematoxylin.

- Dehydrate the slides through graded alcohols and xylene.

- Mount with a permanent mounting medium.

B. Western Blotting Protocol for p16 in FFPE Tissue

1. Protein Extraction from FFPE Tissue:

- Use a commercial kit (e.g., Qproteome FFPE Tissue Kit, Novus Biologicals FFPE Tissue Extraction Kit) and follow the manufacturer's instructions.[17]

- Alternatively, a manual protocol can be used: a. Deparaffinize tissue sections with xylene and rehydrate through graded alcohols.[18] b. Perform heat-induced antigen retrieval in a suitable buffer (e.g., Tris-HCl, pH 8.0) at 100°C for 20 minutes.[18] c. Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18] d. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

2. SDS-PAGE and Protein Transfer:

- Determine the protein concentration of the lysate using a protein assay (e.g., BCA).